molecular formula C12H26N4O2 B6350933 C-Metyl-Ester-Cyclam, 4 HCl CAS No. 504433-88-9

C-Metyl-Ester-Cyclam, 4 HCl

Cat. No.: B6350933
CAS No.: 504433-88-9
M. Wt: 258.36 g/mol
InChI Key: XODZWGGVZNFVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

C-Metyl-Ester-Cyclam, 4 HCl undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids like HCl and bases like sodium hydroxide (NaOH). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of C-Metyl-Ester-Cyclam, 4 HCl involves its strong binding affinity to metal ions. This binding can affect the stability and activity of metal-containing biomolecules. The compound’s ability to form stable complexes with metals like copper and zinc is crucial for its biological and medicinal applications . The molecular targets and pathways involved include metal ion transport and regulation within biological systems .

Comparison with Similar Compounds

C-Metyl-Ester-Cyclam, 4 HCl is unique due to its specific ester functional group and its strong binding affinity to metal ions. Similar compounds include:

These similar compounds highlight the versatility and importance of cyclam derivatives in various fields of research and industry.

Properties

IUPAC Name

methyl 1,4,8,11-tetrazacyclotetradecane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O2/c1-18-12(17)11-9-15-7-5-13-3-2-4-14-6-8-16-10-11/h11,13-16H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODZWGGVZNFVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCNCCCNCCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5.00 g (16.2 mmol) of compound 3 prepared in the preceding stage in 50 ml of absolute methanol is brought to reflux. 30 ml of a 35% aqueous hydrochloric acid solution are added in small amounts. Reflux is maintained for 48 hours. The mixture is cooled to 0° C. and the precipitate formed is filtered off and then washed with ice-cold methanol. The filtrate is evaporated and then the residue is taken up in the minimum amount of methanol. The precipitate formed is filtered off and washed with ice-cold methanol. Compound 5·4HCl is isolated in the form of a white powder (4.55 g, Yield =76%). Overall yield starting from the tetraamine: 72%.
Name
compound 3
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tetraamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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